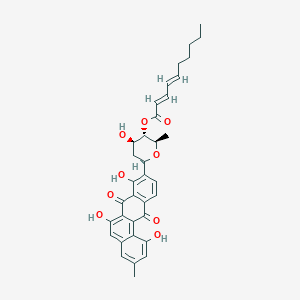
Balmoralmycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Balmoralmycin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Biosynthesis
Balmoralmycin is characterized by an angular benz[α]anthracene tetracyclic system, a C-glycosidic bond-linked deoxysugar (d-olivose), and an unsaturated fatty acid chain. The compound's biosynthetic gene cluster has been identified, revealing a complex assembly involving type II polyketide synthase systems and several enzymes responsible for generating its unique structure. This genetic insight not only enhances our understanding of its biosynthesis but also opens avenues for engineering derivatives with potentially improved bioactivities .
Anticancer Activity
This compound has demonstrated significant cytotoxicity against various cancer cell lines, particularly pancreatic cancer cells (MIA PaCa-2). Studies report IC50 values ranging from 0.9 to 1.2 μg/mL for this compound and its related compounds, indicating potent anticancer properties. The compound's mechanism of action includes inhibition of protein kinase C-alpha (PKC-α), which is crucial in cancer cell signaling pathways, thereby presenting this compound as a potential candidate for cancer therapeutics .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It exhibits notable activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition. The compound's ability to combat resistant strains, such as methicillin-resistant Staphylococcus aureus, underscores its relevance in addressing antibiotic resistance challenges in clinical settings .
Biosynthetic Pathway Engineering
The elucidation of the biosynthetic pathway for this compound allows for the possibility of pathway engineering to produce novel derivatives with enhanced biological activities. By manipulating the gene cluster responsible for this compound production, researchers can create variants that may possess improved efficacy against cancer or enhanced antimicrobial properties. This aspect of this compound research is particularly promising for drug development and natural product chemistry .
Table 1: Summary of Biological Activities of this compound and Related Compounds
| Compound | Activity Type | Cell Line/Bacteria | IC50/MIC Value |
|---|---|---|---|
| This compound | Anticancer | MIA PaCa-2 | 0.9 - 1.2 μg/mL |
| Compound 3 | Anticancer | MIA PaCa-2 | 0.9 μg/mL |
| Compound 4 | Anticancer | MIA PaCa-2 | 1.0 μg/mL |
| Compound 5 | Antimicrobial | Staphylococcus aureus | MIC = 1.8 μg/mL |
| Gentamicin | Antimicrobial | Staphylococcus aureus | MIC = 0.15 μg/mL |
| Amphotericin B | Antifungal | Candida albicans | MIC = 0.28 μg/mL |
This table summarizes key findings regarding the biological activities associated with this compound and its derivatives, showcasing their potential applications in therapeutic contexts.
Eigenschaften
Molekularformel |
C35H36O9 |
|---|---|
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
[(2R,3S,4R,6R)-4-hydroxy-2-methyl-6-(1,6,8-trihydroxy-3-methyl-7,12-dioxobenzo[a]anthracen-9-yl)oxan-3-yl] (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C35H36O9/c1-4-5-6-7-8-9-10-11-27(39)44-35-19(3)43-26(17-25(35)38)21-12-13-22-29(32(21)40)34(42)30-24(37)16-20-14-18(2)15-23(36)28(20)31(30)33(22)41/h8-16,19,25-26,35-38,40H,4-7,17H2,1-3H3/b9-8+,11-10+/t19-,25-,26-,35-/m1/s1 |
InChI-Schlüssel |
FNKQOTSFCUVWOM-SCYGQDGYSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C/C(=O)O[C@@H]1[C@H](O[C@H](C[C@H]1O)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)C=C(C=C5O)C)O)C |
Kanonische SMILES |
CCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)C=C(C=C5O)C)O)C |
Synonyme |
balmoralmycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















